molecular formula C23H23ClN2O2S2 B4557029 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide

4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide

Cat. No.: B4557029
M. Wt: 459.0 g/mol
InChI Key: DKSFSPHQEDAWGR-UYRXBGFRSA-N
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Description

4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide is a useful research compound. Its molecular formula is C23H23ClN2O2S2 and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.0889480 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives have been explored for their anticancer properties. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating significant reduction in tumor volume and cell number in Ehrlich Ascites Tumor-bearing mice. The compounds also showed strong antiangiogenic effects, suggesting potential as anticancer therapy candidates (Chandrappa et al., 2010). Holota et al. (2019) synthesized novel thiazolidinone derivatives with trypanocidal and anticancer activity, showing potent activity against human tumor cell lines, further supporting the anticancer potential of thiazolidinone derivatives (Holota et al., 2019).

Antimicrobial Activity

Krátký et al. (2017) studied rhodanine-3-acetic acid-based amides and esters for their antimicrobial properties, finding them active against mycobacteria, including Mycobacterium tuberculosis. This highlights the potential use of thiazolidinone derivatives as antimicrobial agents (Krátký et al., 2017). Another study by Vicini et al. (2006) synthesized 2-thiazolylimino-5-arylidene-4-thiazolidinones, showing remarkable antibacterial efficacy against penicillin-resistant Staphylococcus aureus, suggesting these compounds as promising agents for treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).

Chemical Synthesis and Structural Analysis

Khelloul et al. (2016) characterized a thiazolidin-4-one derivative, highlighting the utility of these compounds in structural and computational studies. Their work involved X-ray diffraction and Hirshfeld surface analysis to understand intermolecular interactions, contributing to the field of crystallography and molecular design (Khelloul et al., 2016).

Properties

IUPAC Name

4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S2/c1-14-11-15(2)21(16(3)12-14)25-20(27)9-6-10-26-22(28)19(30-23(26)29)13-17-7-4-5-8-18(17)24/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,25,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSFSPHQEDAWGR-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide
Reactant of Route 2
Reactant of Route 2
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide
Reactant of Route 3
Reactant of Route 3
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide
Reactant of Route 4
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide
Reactant of Route 5
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide
Reactant of Route 6
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.